molecular formula C10H14N2O4S B14178259 N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine CAS No. 851680-14-3

N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine

Cat. No.: B14178259
CAS No.: 851680-14-3
M. Wt: 258.30 g/mol
InChI Key: HMJFTVWVDNPATB-UHFFFAOYSA-N
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Description

N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methanesulfonyl group attached to the amino group of the phenyl ring, which is further connected to a glycine moiety

Preparation Methods

Industrial Production Methods

In an industrial setting, the production of N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The purification of the final compound is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amino derivative .

Scientific Research Applications

N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The glycine moiety may also play a role in binding to specific receptors or transporters, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine is unique due to the presence of both the methanesulfonyl group and the glycine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

851680-14-3

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-[4-(methanesulfonamidomethyl)anilino]acetic acid

InChI

InChI=1S/C10H14N2O4S/c1-17(15,16)12-6-8-2-4-9(5-3-8)11-7-10(13)14/h2-5,11-12H,6-7H2,1H3,(H,13,14)

InChI Key

HMJFTVWVDNPATB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)NCC(=O)O

Origin of Product

United States

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